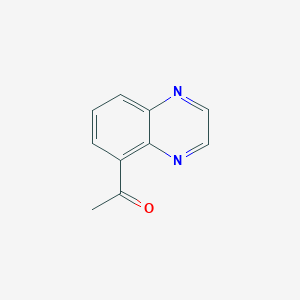

1-(Quinoxalin-5-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

1-quinoxalin-5-ylethanone |

InChI |

InChI=1S/C10H8N2O/c1-7(13)8-3-2-4-9-10(8)12-6-5-11-9/h2-6H,1H3 |

InChI Key |

BSTFYLDIXDWXHH-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C2C(=CC=C1)N=CC=N2 |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)N=CC=N2 |

Origin of Product |

United States |

Derivatization and Chemical Transformations of 1 Quinoxalin 5 Yl Ethanone

Strategies for Functional Group Introduction and Modification

The modification of 1-(Quinoxalin-5-yl)ethanone involves several key strategies to introduce new functional groups and build molecular complexity. These strategies leverage the inherent reactivity of both the acetyl substituent and the heterocyclic core.

Acylation and alkylation reactions are fundamental transformations for modifying the this compound structure. These reactions can target different sites on the molecule, primarily the α-carbon of the ethanone (B97240) group or the quinoxaline (B1680401) ring itself through electrophilic aromatic substitution, such as Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

α-Alkylation/Acylation: The methyl group of the ethanone moiety can be deprotonated by a suitable base to form an enolate, which can then act as a nucleophile. This enolate can react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new carbon-carbon bonds at the α-position.

Friedel-Crafts Reactions: The quinoxaline ring, being an aromatic system, can undergo Friedel-Crafts acylation or alkylation. masterorganicchemistry.comyoutube.com These reactions typically require a Lewis acid catalyst, like aluminum chloride (AlCl₃), to activate an acyl halide or alkyl halide, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com The position of substitution on the quinoxaline ring is directed by the existing acetyl group and the nitrogen atoms within the pyrazine (B50134) ring.

A catalyst-free protocol for the C-3 alkylation of quinoxalinones using sodium alkylsulfinates and phenyliodine(III) dicarboxylates has also been developed, offering a practical route to biologically relevant 3-alkylquinoxalinones. researchgate.net

The carbonyl group of this compound is a prime site for condensation reactions, which are pivotal in the construction of more complex, fused heterocyclic systems. These reactions often form the basis for creating novel scaffolds with potential applications in medicinal chemistry.

One common strategy involves the reaction of the acetyl group with binucleophiles. For example, condensation with hydrazine (B178648) or its derivatives can lead to the formation of a pyrazole (B372694) ring fused to the quinoxaline core. sapub.org Similarly, reaction with hydroxylamine can yield an isoxazole moiety. Intramolecular cyclization of derivatives, such as the quaternary salts of 2-quinoxaline-2-carboxaldehyde hydrazones, can afford pyrazolo-[3,4-b]quinoxalines. researchgate.net

Cascade reactions involving condensation and subsequent cyclization are particularly efficient for building complex polycyclic structures from acyclic precursors in a single transformation. nih.gov For instance, the reaction of 2-acetylquinoxaline thiosemicarbazone with α-halogenoketones can yield thiazoles, and under certain conditions, can also lead to 1H-pyrazolo[3,4-b]quinoxalines through a redox process. sapub.org These methodologies demonstrate how the ethanone group can be elaborated into diverse fused systems.

| Reactant | Reaction Type | Resulting Fused System |

| Hydrazine Hydrate (B1144303) | Condensation/Cyclization | Pyrazoloquinoxaline |

| Substituted Hydrazines | Condensation/Cyclization | N-Substituted Pyrazoloquinoxalines |

| Hydroxylamine | Condensation/Cyclization | Isoxazoloquinoxaline |

| Thiosemicarbazide | Condensation/Cyclization | Thiadiazoloquinoxaline |

| o-Phenylenediamine (B120857) | Condensation/Cyclization | Quinoxalino[2,3-b]benzodiazepine |

This table represents plausible condensation reactions based on the known reactivity of methyl ketones.

Oxidative functionalization provides a pathway to introduce oxygen-containing functional groups or to alter the oxidation state of the this compound molecule. These reactions can enhance the polarity of the molecule and provide new handles for further derivatization.

Direct C-H functionalization of the quinoxaline core is an increasingly important strategy. nih.govresearchgate.net Various methods, including those using heterogeneous photocatalysts like graphitic carbon nitride (g-C₃N₄), have been developed for the functionalization of related quinoxalin-2(1H)-ones. nih.gov These methods can involve the generation of radicals that attack the quinoxaline ring. For example, visible-light-induced reactions can be used for the arylation, alkylation, or sulfenylation of the quinoxaline nucleus. nih.gov While developed for quinoxalinones, these principles of photoredox catalysis could potentially be adapted for the oxidative functionalization of this compound.

Regioselective Synthesis of Substituted this compound Analogs

The synthesis of substituted quinoxaline derivatives with high regioselectivity is a significant challenge in organic chemistry. semanticscholar.org The ability to control the position of substituents on the quinoxaline ring is crucial for structure-activity relationship (SAR) studies in drug discovery.

A primary method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. To achieve regioselectivity in the synthesis of analogs of this compound, a substituted o-phenylenediamine would be condensed with an appropriate α-ketoester or diketone. The regioselectivity of this condensation can often be controlled by the reaction conditions, such as the pH. semanticscholar.org It has been shown that acidic conditions can favor one regioisomer while basic conditions can favor the other. semanticscholar.org For example, a concise approach for synthesizing quinoxalin-2-one derivatives with high regioselectivity involves the reaction of substituted o-phenylenediamines and α-ketoesters, where the isomeric ratio can be effectively regulated by using either an acid or a base. semanticscholar.org

Another approach involves the direct functionalization of a pre-formed quinoxaline ring. For instance, an efficient method for the regioselective synthesis of 1-(3′-substituted quinoxalin-2′-yl)-3-aryl/heteroaryl-5-methylpyrazoles involves the reaction of 2-chloro-3-substituted quinoxalines with pyrazoles in the presence of a base. researchgate.net Such strategies, which rely on the inherent reactivity patterns of the quinoxaline ring, can be adapted to synthesize specific substituted analogs of this compound.

Design Principles for Novel this compound Derivatives

The design of novel derivatives based on the this compound scaffold is often guided by principles of medicinal chemistry, aiming to develop compounds with specific biological activities. ajphs.com The quinoxaline nucleus is recognized as a privileged structure in drug discovery. ajphs.comnih.gov

Key design principles include:

Structural Optimization and Pharmacophore Hybridization: This involves combining the quinoxaline core with known pharmacophoric features of a specific biological target. For instance, in designing histone deacetylase (HDAC) inhibitors, the quinoxaline moiety can serve as a heterocyclic aromatic cap that interacts with the target enzyme. nih.gov Similarly, in the design of PARP-1 inhibitors, the quinoxaline scaffold can be hybridized with other heterocyclic systems via a linker, such as a sulfonamide group, to optimize interactions with the enzyme's active site. mdpi.com

Bioisosteric Replacement: The quinoxaline ring system can be considered a bioisostere of other bicyclic aromatic systems like quinazoline (B50416) or naphthalene. This principle allows for the modification of existing drugs to improve their properties by replacing a part of their structure with the quinoxaline core. nih.gov

Introduction of Diverse Moieties: The ethanone group provides a convenient point for introducing a wide range of chemical diversity. By converting it into hydrazones, pyrazoles, or other heterocycles, chemists can explore a larger chemical space and modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. johnshopkins.edu This is a common strategy for developing new antimicrobial or anxiolytic agents. johnshopkins.edunih.gov

| Design Principle | Application Example | Objective |

| Pharmacophore Modeling | Designing HDAC inhibitors with a quinoxaline cap. nih.gov | Enhance binding affinity to the target enzyme. |

| Bioisosteric Replacement | Using quinoxaline in place of quinazoline in anticancer agents. nih.gov | Improve biological activity or pharmacokinetic profile. |

| Scaffold Hopping | Developing novel anxiolytic agents based on a quinoxaline core. nih.gov | Discover new chemical series with desired pharmacological effects. |

| Introduction of Diversity | Synthesis of hydrazone and pyrazole derivatives from the ethanone group. johnshopkins.edu | Modulate ADME properties and explore structure-activity relationships. |

By applying these principles, researchers can rationally design and synthesize new this compound derivatives with tailored properties for various applications, particularly in the development of new therapeutic agents. nih.govmdpi.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms within a molecule. emory.eduyoutube.com

¹H (proton) and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 1-(Quinoxalin-5-yl)ethanone. nih.govresearchgate.net The chemical shifts (δ) in the spectra indicate the electronic environment of each proton and carbon atom.

In the ¹H NMR spectrum of a related quinoxaline (B1680401) compound, characteristic signals for the quinoxaline ring protons are observed in the aromatic region. chemicalbook.com For this compound, the protons on the quinoxaline ring are expected to appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic system. The methyl protons of the acetyl group would typically appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. hebmu.edu.cn The carbonyl carbon of the acetyl group is expected to have a characteristic downfield chemical shift. The carbon atoms of the quinoxaline ring will appear in the aromatic region of the spectrum. ias.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is predictive and based on general chemical shift values for similar structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoxaline-H | 7.5 - 9.0 | 120 - 150 |

| -CH₃ (acetyl) | 2.0 - 2.5 | 20 - 30 |

| C=O (acetyl) | - | 190 - 205 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. harvard.eduwikipedia.orgcreative-biostructure.com

COSY: This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show correlations between the coupled protons on the quinoxaline ring, helping to assign their specific positions. sdsu.edumagritek.com

HSQC: This heteronuclear correlation experiment maps the chemical shifts of protons directly attached to carbon atoms. wikipedia.orgumich.edu An HSQC spectrum of this compound would show a correlation peak for each C-H bond, directly linking the proton and carbon signals and confirming their assignments. sdsu.edubeilstein-journals.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns. nist.gov For this compound, the molecular formula is C₁₀H₈N₂O, which corresponds to a molecular weight of approximately 172.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For ketones, a common fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org In the case of this compound, a likely fragmentation would be the loss of the acetyl group (•CH₃CO), resulting in a prominent peak corresponding to the quinoxaline cation. Further fragmentation of the quinoxaline ring can also occur. raco.catresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [C₁₀H₈N₂O]⁺ | ~172 | Molecular Ion (M⁺) |

| [C₈H₆N₂]⁺ | ~128 | Loss of acetyl radical |

| [CH₃CO]⁺ | ~43 | Acetyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ias.ac.in The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are related to the extent of conjugation in the molecule.

Quinoxaline and its derivatives typically exhibit characteristic absorption bands in the UV region due to π-π* electronic transitions within the aromatic system. researchgate.net For this compound, the presence of the acetyl group in conjugation with the quinoxaline ring is expected to influence the position and intensity of these absorption bands. A bathochromic (red) shift, or a shift to longer wavelengths, compared to unsubstituted quinoxaline would be anticipated due to the extended conjugation. researchgate.netpsu.edu

Table 3: Anticipated UV-Vis Absorption Maxima for this compound

This table is predictive and based on data for similar quinoxaline derivatives.

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Ethanol (B145695) | 230 - 250 | π-π |

| 300 - 330 | π-π | |

| 340 - 370 | n-π* |

Fluorescence and Luminescence Spectroscopy for Photophysical Behavior

Fluorescence and luminescence spectroscopy are used to study the photophysical properties of molecules, specifically their ability to emit light after being electronically excited. researchgate.netscilit.com Many quinoxaline derivatives are known to be fluorescent. rsc.org

Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence, emitting light at a longer wavelength (a Stokes shift). The fluorescence spectrum can provide insights into the excited state properties of the molecule. The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, can also be determined. The specific emission wavelengths and intensity will depend on factors such as the solvent polarity and the presence of substituents on the quinoxaline ring. rsc.org

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ias.ac.in

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups:

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl group of the acetyl moiety.

C=N Stretch: Vibrations of the carbon-nitrogen double bonds in the quinoxaline ring are expected to appear in the 1500-1650 cm⁻¹ region.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching of the methyl group will appear in the 2850-3000 cm⁻¹ range.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring will be observed in the fingerprint region (below 1000 cm⁻¹).

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (ketone) | Stretch | 1680 - 1700 |

| C=N (aromatic) | Stretch | 1500 - 1650 |

| C-H (aromatic) | Stretch | > 3000 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=C (aromatic) | Bending (out-of-plane) | 750 - 900 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Detailed Research Findings

In many reported crystal structures of quinoxaline derivatives, intermolecular interactions such as C–H···O, C–H···N, and π–π stacking play a significant role in stabilizing the crystal lattice. tandfonline.com For example, in the crystal structure of (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one, molecules are linked by C–H···O hydrogen bonds to form inversion dimers. researchgate.net These dimers are further organized into stacks through C–H···π interactions. researchgate.net Similarly, in other quinoxaline derivatives, the presence of hydrogen bond acceptors like the nitrogen atoms of the quinoxaline ring and the carbonyl oxygen, along with the aromatic rings capable of π-stacking, dictates the supramolecular assembly. nih.gov

The conformation of the acetyl group relative to the quinoxaline ring in this compound would be a key structural feature. It is anticipated that the acetyl group may be coplanar with the quinoxaline ring to maximize conjugation, but steric hindrance could lead to a twisted conformation. The specific torsion angles would be influenced by the electronic and steric nature of the substituents on the quinoxaline ring and the crystalline environment.

Interactive Data Table: Crystallographic Data for a Related Quinoxaline Derivative, (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one researchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₁₁NOS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0194(4) |

| b (Å) | 20.9249(13) |

| c (Å) | 7.7103(5) |

| β (˚) | 107.783(2) |

| Volume (ų) | 924.75(10) |

| Z | 4 |

This data for a related structure highlights the typical parameters determined in a crystallographic study and provides a reference for what could be expected for this compound. The study of such analogues provides valuable insights into the probable solid-state behavior of the target compound, guiding synthetic chemists in the design of new materials with desired properties.

Computational and Theoretical Investigations of this compound

Following a comprehensive review of scientific literature, specific computational and theoretical studies detailing the quantum chemical properties, molecular modeling, and simulation of the compound this compound could not be located. The data required to populate the requested analytical sections—including Density Functional Theory (DFT) analysis, HOMO-LUMO energy gaps, Fukui functions, Natural Bond Orbital (NBO) analysis, and theoretical spectroscopic predictions—are not available in published research.

While the field of computational chemistry has seen extensive investigation into the quinoxaline scaffold due to its importance in medicinal chemistry and materials science, this specific derivative, this compound, does not appear to have been the subject of dedicated theoretical study.

Research on other quinoxaline derivatives demonstrates the common application of the methodologies outlined in the user's request. For context:

Density Functional Theory (DFT) is a standard method used to optimize the molecular geometry and explore the electronic properties of quinoxaline systems. These studies often employ functionals like B3LYP or wb97xd with various basis sets to calculate energies and molecular orbital distributions. tandfonline.com

Frontier Molecular Orbital (FMO) analysis , which includes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is frequently performed on quinoxaline derivatives to understand their electronic stability, reactivity, and optical properties. tandfonline.com The energy gap between these orbitals is a key parameter in assessing these characteristics.

Molecular docking and simulation are widely used to predict the binding affinity and interaction modes of quinoxaline-based compounds with biological targets, such as kinases or other enzymes. tandfonline.comnih.govnih.gov These simulations provide insight into potential therapeutic applications.

Structure-Activity Relationship (SAR) studies for various series of quinoxaline derivatives often incorporate computational analyses to rationalize experimental findings and guide the design of new compounds with improved properties. nih.gov

Although these computational techniques are routinely applied to the broader class of quinoxaline compounds, the absence of specific data for this compound prevents the generation of the detailed scientific article as requested. Further experimental or theoretical research would be required to produce the specific findings needed for such an analysis.

Computational and Theoretical Investigations of 1 Quinoxalin 5 Yl Ethanone

Computational Approaches

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. While specific MD studies on this compound are not widely published, extensive research on analogous quinoxaline derivatives provides a strong framework for understanding its potential behavior. These simulations are crucial for exploring the molecule's conformational flexibility and its dynamic interactions with biological targets like enzymes or DNA. nih.govresearchgate.net

In a typical MD simulation, the forces between atoms are calculated, and Newton's laws of motion are applied to predict their subsequent positions and velocities over a series of small time steps. This process generates a trajectory that reveals how the molecule behaves in a simulated environment, such as in a solvent or bound to a protein.

Research Findings from Quinoxaline Derivatives:

MD simulations on various quinoxaline derivatives have been pivotal in drug discovery, particularly in evaluating their binding stability to target proteins. nih.gov For instance, in studies targeting the main protease (Mpro) of SARS-CoV-2, a quinoxaline derivative was identified as a promising inhibitor. An MD simulation running for 150 nanoseconds showed a stable root-mean-square deviation (RMSD) of approximately 2.4 Å, indicating that the compound remained stably bound in the active site. nih.gov

These simulations elucidate the specific interactions that anchor the molecule to its target. Key interactions observed for quinoxaline derivatives include:

Hydrogen Bonds: The nitrogen atoms in the quinoxaline ring are frequent participants in hydrogen bonding with amino acid residues in enzyme active sites. nih.govrsc.org

Hydrophobic Interactions: The aromatic rings of the quinoxaline structure often engage in hydrophobic interactions with nonpolar residues of the target protein. nih.gov

π-π Stacking: The planar aromatic system of quinoxaline can stack with aromatic residues like tyrosine, phenylalanine, or tryptophan, contributing significantly to binding affinity. acs.org

Cation-π Interactions: In some cases, the electron-rich quinoxaline ring can interact favorably with positively charged residues like lysine. nih.gov

These computational findings are often validated by experimental techniques such as X-ray crystallography, which can confirm the predicted binding modes. nih.gov The stability and nature of these interactions, as revealed by MD simulations, are critical for explaining the biological activity of quinoxaline compounds and for designing new derivatives with enhanced potency. rsc.orgnih.gov

| Interaction Type | Description | Potential Interacting Partners for this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | Quinoxaline nitrogen atoms, acetyl group oxygen with amino acid residues (e.g., Ser, Thr, Asp). nih.govrsc.org |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The benzene (B151609) and pyrazine (B50134) rings with nonpolar amino acid residues (e.g., Ala, Val, Leu). nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The quinoxaline ring system with aromatic amino acids (e.g., Phe, Tyr, Trp). acs.org |

| Cation-π Interaction | A noncovalent interaction between a cation and the face of an electron-rich π system. | The quinoxaline ring with cationic residues (e.g., Lys, Arg). nih.gov |

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of chemistry, they are particularly useful for studying phenomena where statistical mechanics and thermodynamics play a key role, such as the adsorption of molecules onto surfaces and complex intermolecular interactions. nih.govchemrxiv.org

While specific MC simulation studies for this compound are not prominent, the methodology has been extensively applied to understand the adsorption of various organic molecules, including those with aromatic systems, onto different materials. chemrxiv.orgresearchgate.net These studies provide a clear blueprint for how MC simulations could be used to investigate the properties of this compound.

Methodology and Applications:

Grand Canonical Monte Carlo (GCMC) is a common variant of MC simulation used to study adsorption. researchgate.net In a GCMC simulation, a system containing an adsorbent (a solid surface) is in equilibrium with a hypothetical reservoir of adsorbate molecules (e.g., this compound) at a fixed chemical potential, volume, and temperature. The simulation proceeds through a series of random steps:

A molecule is randomly moved or rotated within the simulation box.

A molecule is randomly created at a new position.

A molecule is randomly deleted from the system.

Each step is accepted or rejected based on a probability function that depends on the change in the system's energy, ensuring that the simulation samples configurations according to the grand canonical ensemble. nih.gov

Research Findings from Analogous Systems:

GCMC simulations have successfully modeled the adsorption of pollutants like 1,4-dioxane (B91453) from water onto zeolite frameworks. chemrxiv.orgnih.gov These simulations can predict adsorption isotherms, which show the amount of adsorbed substance on a surface as a function of its pressure or concentration at a constant temperature. The results reveal high selectivity for certain adsorbent-adsorbate pairs, which is attributed to the specific pore sizes and shapes of the adsorbent material having a strong affinity for the target molecule. chemrxiv.orgnih.gov

For a molecule like this compound, MC simulations could be used to:

Predict its adsorption behavior on various materials, such as activated carbon or metal-organic frameworks (MOFs).

Determine the preferred orientation and conformation of the molecule on a surface, clarifying how the quinoxaline ring and the ethanone (B97240) group interact with the adsorbent.

Calculate the heat of adsorption, providing a measure of the interaction strength.

Simulate the competitive adsorption from a mixture, assessing its selectivity.

These simulations are valuable for designing and screening materials for applications in separation processes, catalysis, and environmental remediation. chemrxiv.org

| Simulation Step | Purpose | Relevance to this compound |

|---|---|---|

| System Initialization | Define the simulation box containing the adsorbent material and set the temperature and chemical potential of the adsorbate. | Sets up the virtual environment to study the interaction between the compound and a chosen surface. |

| Random Particle Move/Rotation | Explores the conformational space of the adsorbed molecule on the surface. | Determines the most stable orientation of the molecule on the adsorbent. |

| Random Particle Insertion | Simulates the adsorption of a molecule from the bulk phase onto the surface. | Models the process of the compound moving from a solution/gas to the adsorbent surface. |

| Random Particle Deletion | Simulates the desorption of a molecule from the surface back into the bulk phase. | Models the reverse process, helping to establish the adsorption-desorption equilibrium. |

| Data Analysis | Calculate average properties like the number of adsorbed molecules to generate adsorption isotherms and analyze intermolecular interactions. | Provides quantitative data on adsorption capacity, selectivity, and binding energy. chemrxiv.orgnih.gov |

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties through mathematical models. chemrxiv.orgyoutube.com This method is predicated on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its properties.

A QSPR study was conducted on a series of 75 quinoxaline derivatives to predict their melting points. nih.gov This type of study is directly relevant to understanding the physical properties of this compound. The process involves several key steps:

Descriptor Calculation: A large number of theoretical molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. In the study on quinoxalines, 875 descriptors were calculated using Dragon software. nih.gov

Variable Selection: From the vast pool of descriptors, statistical methods are used to select the subset that has the most significant correlation with the property of interest (e.g., melting point). The Replacement Method was utilized for this purpose in the quinoxaline study. nih.gov

Model Generation: A mathematical equation is developed that relates the selected descriptors to the experimental property. Multiple linear regression is a common technique used for this step.

Model Validation: The predictive power of the model is rigorously tested. This is often done using cross-validation techniques, such as the leave-10%-out (l-10%-o) method.

For the prediction of melting points of quinoxaline derivatives, a successful QSPR model was developed using seven selected descriptors. The quality of the model was indicated by a high correlation coefficient (R = 0.8818) for the training set and a good predictive correlation coefficient for the validation set (R(l-10%-o) = 0.7705). nih.gov This demonstrates that the physical properties of quinoxaline compounds can be reliably predicted from their molecular structure alone. Such models are valuable for estimating the properties of new or unmeasured compounds, saving significant time and experimental resources. chemrxiv.org

| Descriptor Category | Description | Example Descriptors Used for Quinoxaline Derivatives |

|---|---|---|

| Constitutional Descriptors | Based on the molecular formula, reflecting molecular composition (e.g., atom counts, molecular weight). | Number of nitrogen atoms, molecular weight. youtube.com |

| Topological Descriptors | Characterize the connectivity of atoms in the molecule, independent of its 3D conformation. | Wiener index, Randic connectivity indices. nih.gov |

| Geometrical Descriptors | Describe the 3D size and shape of the molecule. | Molecular surface area, molecular volume. nih.gov |

| Electronic Descriptors | Relate to the electronic properties of the molecule, such as charge distribution. | Dipole moment, highest occupied molecular orbital (HOMO) energy. |

| Physicochemical Descriptors | Represent properties like lipophilicity (logP) or molar refractivity. | LogP, polarizability. nih.gov |

Applications in Advanced Materials Science Research

Development of Optoelectronic Materials

The inherent electronic properties of the quinoxaline (B1680401) ring, specifically its electron-accepting capabilities, make it a valuable component in the design of materials for optoelectronic devices. researchgate.net When integrated into larger π-conjugated systems, the quinoxaline moiety can facilitate charge transport and tune the optical and electronic characteristics of the resulting material. qmul.ac.uknih.gov This has led to extensive research into quinoxaline derivatives for applications in organic light-emitting diodes (OLEDs), quantum dot light-emitting diodes (QLEDs), and as organic semiconductors. qmul.ac.ukresearchgate.net

Electroluminescent Properties in Organic Light-Emitting Diodes (OLEDs)

The quinoxaline framework is a key component in the design of materials for OLEDs, particularly as electron-transporting materials (ETMs), host materials, and emitters. qmul.ac.ukfrontiersin.org The electron-deficient pyrazine (B50134) ring within the quinoxaline structure imparts high electron affinity and thermal stability, which are crucial for efficient and long-lasting OLED devices. researchgate.net

Researchers have developed numerous quinoxaline derivatives that demonstrate strong performance in OLEDs. These molecules are often designed as donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) systems, where the quinoxaline unit acts as the electron acceptor (A). researchgate.netresearchgate.net This architecture allows for the tuning of the molecule's frontier molecular orbital (HOMO/LUMO) energy levels, which is essential for efficient charge injection and recombination in the emissive layer of an OLED. frontiersin.org

For instance, D-A-D type molecules incorporating a quinoxaline acceptor have been successfully used as host materials for phosphorescent OLEDs (PHOLEDs). researchgate.net In one study, a quinoxaline derivative served as a yellow host material, achieving a maximum external quantum efficiency (EQE) of 24.6%. researchgate.net Other research has focused on developing deep red emitters for OLEDs, with some quinoxaline-based systems achieving an EQE of up to 4.5% in non-doped devices. researchgate.net Fluorene-bridged quinoxaline derivatives have also been synthesized for use as blue emitters, with devices showing EQEs up to 1.58%. nih.gov

Table 1: Performance of Selected Quinoxaline Derivatives in OLEDs

| Derivative Type | Role in OLED | Emission Color | Max. External Quantum Efficiency (EQE) | Commission Internationale de l'Éclairage (CIE) Coordinates |

|---|---|---|---|---|

| D-A-D Type Bipolar Host | Host | Yellow | 24.6% | Not Reported |

| D-π-A-π-D Emitter | Emitter | Deep Red | 4.5% (non-doped) | Not Reported |

| Fluorene-Bridged Emitter | Emitter | Blue | 1.58% | (0.18, 0.24) |

This table presents data for various quinoxaline derivatives to illustrate the potential of the chemical scaffold.

Application in Quantum Dot Light-Emitting Diodes (QLEDs)

In the field of QLEDs, the performance and stability of the device are highly dependent on the charge transport layers that surround the quantum dot emissive layer. mdpi.com Organic materials are crucial for these layers, and the properties of quinoxaline derivatives make them suitable candidates for electron transport layers (ETLs) in QLED structures. mdpi.com An efficient ETL must have appropriate energy levels to facilitate electron injection from the cathode into the quantum dot layer while blocking holes from passing into the electron-transporting zone. cardiff.ac.uk

The high electron affinity of the quinoxaline core helps in lowering the LUMO energy level of the material, which can reduce the energy barrier for electron injection. qmul.ac.uk While specific studies focusing solely on 1-(quinoxalin-5-yl)ethanone in QLEDs are not prominent, the broader class of quinoxaline-based materials has been investigated for use in various charge transport and luminescent roles in light-emitting devices. core.ac.uk The development of efficient and stable blue QLEDs, for example, relies heavily on optimizing these charge transport layers to prevent non-radiative recombination and enhance charge balance. cardiff.ac.uk The principles guiding the design of ETLs for OLEDs are often transferable to QLEDs, suggesting a potential role for quinoxaline-based materials in this technology. qmul.ac.ukmdpi.com

Semiconductor Research

The quinoxaline moiety is a versatile building block for creating organic semiconductors used in organic field-effect transistors (OFETs). nih.gov Its electron-deficient character allows it to be used in constructing n-type (electron-transporting) or p-type (hole-transporting) semiconductors, depending on the other molecular units it is paired with. qmul.ac.uknih.gov

In one study, a donor-acceptor (D-A) type polymer, PQ1, was synthesized using a thiophene-substituted quinoxaline as the acceptor unit. frontiersin.org This polymer exhibited p-type semiconductor behavior with a notable hole mobility of up to 0.12 cm²/V·s. The strong intramolecular charge transfer (ICT) effect, facilitated by the quinoxaline group, was identified as beneficial for charge transport. frontiersin.org

In other research, new quinoxaline-based derivatives were synthesized and incorporated into top-contact/bottom-gate OFETs. researchgate.net Thin films of one such derivative demonstrated p-channel characteristics with hole mobilities reaching up to 2.6 × 10⁻⁵ cm²/Vs when processed from solution and 1.9 × 10⁻⁴ cm²/Vs when deposited via vacuum. researchgate.net Furthermore, copolymers based on Pyrazino[2,3-g]quinoxaline-2,7-dione have shown ambipolar transport characteristics, with electron mobilities up to 4.28 × 10⁻³ cm²/V·s and hole mobilities up to 4.82 × 10⁻² cm²/V·s depending on the co-monomer used. researchgate.net

Table 2: Semiconductor Properties of Selected Quinoxaline-Based Materials

| Material | Type | Charge Carrier Mobility | Application |

|---|---|---|---|

| Polymer PQ1 | p-type | 0.12 cm²/V·s (hole) | OFET |

| Quinoxaline Derivative 5 | p-type | 1.9 × 10⁻⁴ cm²/V·s (hole) | OFET |

| Pyrazino[2,3-g]quinoxaline-bithiophene Copolymer | Ambipolar | 4.28 × 10⁻³ cm²/V·s (electron) | OFET |

| Pyrazino[2,3-g]quinoxaline-thieno[3,2-b]thiophene Copolymer | Ambipolar | 4.82 × 10⁻² cm²/V·s (hole) | OFET |

This table includes data for various quinoxaline derivatives to showcase the versatility of the quinoxaline core in semiconductor applications.

Role in Fluorescent Dyes and Pigments

The quinoxaline structure is a fundamental component in the design of fluorescent dyes and pigments due to its influence on the electronic and photophysical properties of molecules. core.ac.uk The electron-accepting nature of the quinoxaline ring, when combined with electron-donating groups, creates push-pull systems that often exhibit strong intramolecular charge transfer (ICT). core.ac.uk This ICT is a key mechanism for producing fluorescence, and by modifying the donor and acceptor strengths, the emission color and quantum yield can be finely tuned. researchgate.net

Derivatives of quinoxaline have been developed as emitters across the visible spectrum. For example, by extending the π-conjugation of D-A-D systems based on a quinoxaline acceptor, a significant luminescence shift from 539 nm (green-yellow) to 671 nm (deep red) has been observed. researchgate.net Other derivatives featuring arylvinyl moieties have been shown to be fluorescent, with emissions in the 470-567 nm range. core.ac.uk The versatility of synthesis, often involving a condensation reaction, allows for the creation of a wide library of quinoxaline-based dyes with tailored properties for various applications, including in OLEDs and sensors. researchgate.netcore.ac.uk

Advanced Sensor Development and Chemical Switches

The nitrogen atoms within the pyrazine ring of the quinoxaline core offer sites for protonation, hydrogen bonding, and chelation with metal ions. core.ac.uk This reactivity makes the quinoxaline scaffold an excellent platform for designing chemosensors and chemical switches. The interaction of an analyte (like a proton or a metal ion) with the quinoxaline nitrogen atoms can significantly alter the electronic structure of the molecule, leading to a detectable change in its photophysical properties, such as a shift in its absorption or fluorescence emission spectrum (halochromism). core.ac.uk

Quinoxaline-based compounds designed as donor-acceptor systems have been investigated for their acidofluorochromic properties, where their fluorescence color changes in response to pH. researchgate.net This phenomenon is the basis for their use as fluorescent chemical sensors. For example, certain quinoxaline derivatives exhibit a red-shifted emission in acidic media. core.ac.uk This switching capability, controlled by an external chemical stimulus, is crucial for the development of advanced molecular sensors for detecting specific ions or changes in the chemical environment. researchgate.net

Coordination Chemistry and Catalytic Research Applications

1-(Quinoxalin-5-yl)ethanone as a Ligand in Metal Complexes

The coordination chemistry of quinoxaline (B1680401) derivatives is a well-established field, with numerous studies reporting the synthesis and characterization of their metal complexes. isca.meisca.in While specific research focusing exclusively on this compound is limited, the general principles of quinoxaline coordination provide a strong basis for understanding its potential as a ligand.

The synthesis of metal complexes with quinoxaline-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govrdd.edu.iq For this compound, the design of metal complexes would leverage the coordinating ability of the quinoxaline nitrogen atoms and the carbonyl oxygen. The synthesis would likely proceed by reacting this compound with various metal precursors, such as chlorides or acetates of transition metals like cobalt(II), nickel(II), copper(II), and zinc(II). nih.gov The reaction conditions, including temperature, solvent, and stoichiometry, would be optimized to favor the formation of the desired complex.

Table 1: Representative Synthetic Approaches for Metal-Quinoxaline Complexes

| Metal Precursor | Ligand | Solvent | Reaction Conditions | Expected Complex Type |

| CoCl₂·6H₂O | This compound | Ethanol (B145695) | Reflux | Mononuclear or Binuclear Cobalt(II) Complex |

| Ni(OAc)₂·4H₂O | This compound | Methanol | Stirring at room temp. | Mononuclear Nickel(II) Complex |

| CuCl₂·2H₂O | This compound | DMF | Sonication | Copper(II) Complex |

| Zn(NO₃)₂·6H₂O | This compound | Acetonitrile | Hydrothermal | Zinc(II) Coordination Polymer |

Note: This table presents plausible synthetic routes for complexes of this compound based on established methods for similar quinoxaline derivatives. Specific experimental validation for this compound is required.

The coordination modes of this compound are expected to be versatile. The quinoxaline moiety can act as a monodentate ligand, coordinating through one of the nitrogen atoms, or as a bidentate ligand, coordinating through both nitrogen atoms. The ethanone (B97240) group introduces an additional potential coordination site through its carbonyl oxygen atom. This could lead to chelation, forming stable five- or six-membered rings with the metal center.

The geometric structures of the resulting metal complexes would be determined by the coordination number of the metal ion and the coordination mode of the ligand. Tetrahedral, square planar, and octahedral geometries are commonly observed for transition metal complexes of quinoxaline derivatives. asianpubs.org Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with single-crystal X-ray diffraction, would be crucial for elucidating the precise coordination environment and geometry of these complexes. isca.meisca.in

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Coordinating Atoms | Potential Metal Complex Geometry |

| Monodentate | N1 or N4 of quinoxaline | Tetrahedral, Square Planar, Octahedral |

| Bidentate (N,N) | N1 and N4 of quinoxaline | Octahedral, Trigonal Bipyramidal |

| Bidentate (N,O) | N4 of quinoxaline and O of ethanone | Tetrahedral, Square Planar |

| Bridging | N1 and N4 bridging two metal centers | Binuclear or Polynuclear structures |

Note: The feasibility of these coordination modes for this compound requires experimental confirmation.

Catalytic Activity Studies

The metal complexes of quinoxaline derivatives have shown promise as catalysts in various organic reactions. acs.org The electronic properties of the quinoxaline ring system, which can be tuned by substituents, and the nature of the coordinated metal ion play a crucial role in their catalytic performance.

Complexes of this compound could potentially catalyze a range of organic transformations. For instance, they could be explored as catalysts in oxidation reactions, reductions, and carbon-carbon bond-forming reactions. The presence of the acetyl group might influence the electronic density at the metal center, thereby modulating the catalytic activity and selectivity. The Lewis acidic metal center in the complex can activate substrates, while the quinoxaline ligand can stabilize the catalytic species, leading to an enhancement in reaction rates.

Research on related quinoxaline derivatives has demonstrated their catalytic potential. For example, manganese pincer complexes have been used for the synthesis of quinoxalines via acceptorless dehydrogenative coupling routes. acs.org This suggests that complexes of this compound could also be effective in similar dehydrogenative processes.

The catalytic applications of this compound complexes could be explored in both homogeneous and heterogeneous systems.

In homogeneous catalysis , the metal complex and the reactants are in the same phase, which often leads to high activity and selectivity due to the well-defined nature of the catalytic sites. rsc.org Complexes of this compound could be designed to be soluble in common organic solvents for such applications.

For heterogeneous catalysis , the catalyst is in a different phase from the reactants, which offers the significant advantage of easy separation and recycling of the catalyst. rsc.orgnih.gov this compound or its metal complexes could be immobilized on solid supports like silica, alumina (B75360), or polymers. nih.gov This would lead to the development of robust and reusable catalysts, which are highly desirable from an industrial and environmental perspective. Recent studies have highlighted the use of heterogeneous catalysts for the functionalization of quinoxalin-2(1H)-ones, indicating a promising direction for related quinoxaline compounds. nih.govmdpi.com

Mechanistic Studies in Biological Systems in Vitro and Biochemical Focus

Biochemical Target Identification and Interaction Mechanisms

The biological activity of quinoxaline (B1680401) derivatives is rooted in their ability to interact with and modulate the function of specific biochemical targets, primarily enzymes and proteins involved in signaling pathways.

Quinoxaline derivatives have been identified as inhibitors of various enzymes. Lipoxygenases (LOXs) are a family of enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. researchgate.netmdpi.comthieme-connect.de Inhibition of 5-lipoxygenase (5-LOX) is a key therapeutic strategy for inflammatory diseases. researchgate.netmdpi.com Studies on various plant extracts and chemical compounds have demonstrated dose-dependent inhibitory effects on LOX activity. dergipark.org.tr While direct studies on 1-(Quinoxalin-5-yl)ethanone are not specified, the broader class of quinoxaline derivatives has shown potential as LOX inhibitors. dergipark.org.tr The anti-inflammatory properties of some compounds are attributed to their ability to inhibit the 5-LOX pathway. researchgate.net

The quinoxaline motif is also found in compounds that exhibit antiviral activities, including against HIV. researchgate.net However, specific mechanistic details regarding the direct inhibition of reverse transcriptase by this compound itself are not extensively detailed in the provided context. Generally, quinoxaline derivatives are explored for a wide range of biological activities, including as antiviral agents. researchgate.net

A significant mechanism of action for certain quinoxaline derivatives involves the modulation of protein phosphorylation cascades, which are central to cellular signaling. One key target is the IκB kinase β (IKKβ), an enzyme crucial for the activation of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov This pathway plays a vital role in inflammation, immunity, and cell survival.

Phosphorylation of serine residues (S177 and S181) in the activation loop of IKKβ is a critical event that triggers TNFα-induced NF-κB activation. nih.gov Structure-activity relationship (SAR) studies have led to the development of novel quinoxaline urea (B33335) analogs that can reduce the levels of phosphorylated IKKβ (p-IKKβ) in a dose-dependent manner. For instance, a specific analog, analog 84 , was found to be approximately 2.5 times more potent in inhibiting TNFα-induced NF-κB activation compared to its parent compound. nih.gov This inhibition of IKKβ phosphorylation prevents the subsequent steps in the NF-κB pathway, demonstrating a clear mechanism for the anti-inflammatory and potential anticancer effects of these compounds. nih.gov

Other kinase pathways are also targeted by quinoxaline derivatives. For example, some derivatives act as Apoptosis signal-regulated kinase 1 (ASK1) inhibitors, which is upstream of JNK and p38 MAPK signaling pathways. nih.gov Additionally, certain 3-substituted-4-(quinoxalin-6-yl) pyrazoles have been synthesized and evaluated as inhibitors of TGF-β type I receptor kinase (ALK5), which is involved in cell proliferation, differentiation, and apoptosis. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its derivatives relates to their biological activity. These studies help in identifying the key structural features required for target binding and the influence of various substituents on potency.

The quinoxaline nucleus is considered an essential pharmacophore for the anticancer and other biological activities of this class of compounds. mdpi.com The planar, aromatic structure of the quinoxaline ring facilitates various non-covalent interactions with biological targets. nih.gov

Key interaction patterns identified from docking studies of quinoxaline derivatives with protein targets like the AMPA receptor include:

π-π Stacking: The aromatic quinoxaline core can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the binding pocket of a protein. nih.govresearchgate.net

Hydrophobic Interactions: The quinoxaline ring and its substituents can form hydrophobic interactions with nonpolar residues within the active site. nih.govresearchgate.net

Hydrogen Bonding: While the core quinoxaline structure has limited hydrogen bonding capability, substituents added to the ring can introduce hydrogen bond donors and acceptors, significantly enhancing binding affinity. For example, in pyrrolo[3,2-b]quinoxaline derivatives, amino and amide substituents on the pyrrole (B145914) ring form crucial hydrogen bonds within the kinase hinge region. nih.gov

For instance, in the context of ALK5 inhibition, the methyl group of a pyridine (B92270) moiety attached to a related compound formed hydrophobic interactions with Tyr249, while the nitrogen atom participated in a water-mediated hydrogen bonding network. nih.gov

Table 1: Key Structural Interactions of Quinoxaline Derivatives

| Interaction Type | Interacting Moiety | Target Residues (Examples) | Reference(s) |

|---|---|---|---|

| π-π Stacking | Quinoxaline Ring | Tyrosine, Phenylalanine | nih.gov, researchgate.net |

| Hydrophobic Interactions | Quinoxaline Ring, Alkyl Chains | Leucine, Valine, Alanine | nih.gov, researchgate.net |

| Van der Waals Contacts | Entire Molecule | Various pocket residues | nih.gov, researchgate.net |

| Hydrogen Bonding | Amine/Amide Substituents | Glutamic Acid, Aspartic Acid, Serine | nih.gov |

| π-Cation Interactions | Quinoxaline Ring | Arginine, Lysine | nih.gov |

The type and position of substituents on the quinoxaline ring system have a profound impact on the mechanistic potency and selectivity of the derivatives.

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents can significantly alter the activity. For quinoxalinone derivatives targeting COX-2, the introduction of strong electron-withdrawing groups (e.g., -NO₂, -COOH) on the aryl group or the main core was found to increase the inhibition efficiency. nih.gov Conversely, for other targets, electron-releasing groups on an aromatic ring fused to the quinoxaline system increased activity, while electron-withdrawing groups decreased it. mdpi.com

Steric Factors and Lipophilicity: The size and shape of substituents are critical. For instance, in the development of TLR7 antagonists, derivatives with butyl or isobutyl tails showed the highest antagonistic effect, while larger alkyl chains like tert-butyl were found to diminish binding affinity for other targets. nih.gov The introduction of bulky groups can also lead to steric hindrance, which may negatively impact binding unless the target pocket can accommodate them. nih.gov

Positional Isomerism: The position of substitution on the quinoxaline ring is crucial. The main sites for substitution that influence anticancer activity are positions 2, 3, 6, and/or 7. mdpi.com For example, a methyl group at the 8th position of certain pyrazolo[1,5-a]quinoxaline derivatives had a negligible impact on TLR7 antagonistic activity, whereas a methyl group at the 9th position compromised this effect. nih.gov

Table 2: Effect of Substituents on the Activity of Quinoxaline Derivatives

| Substituent Type/Position | Observed Effect on Activity | Target/Assay (Example) | Reference(s) |

|---|---|---|---|

| Strong Electron-Withdrawing Groups (-NO₂, -COOH) | Increased inhibition efficiency | COX-2 Inhibition | nih.gov |

| Electron-Releasing Groups (-OCH₃) | Increased activity | Anticancer activity | mdpi.com |

| Butyl/Isobutyl Chains | Highest antagonistic effect | TLR7 Antagonism | nih.gov |

| Methyl Group at 9-position | Compromised antagonistic effect | TLR7 Antagonism | nih.gov |

| Secondary Amine at 3-position | Increased activity | Anticancer activity | mdpi.com |

Cellular Mechanisms of Action (In Vitro Investigations)

In vitro studies using cell lines provide insight into the downstream cellular consequences of the biochemical interactions of quinoxaline derivatives. A key cellular mechanism influenced by these compounds is the inhibition of NF-κB translocation. In HEK-blue cells overexpressing TLR7, derivatives of pyrazolo[1,5-a]quinoxaline at a concentration of 15 µM achieved a nearly 50% inhibition rate of NF-κB translocation. nih.gov

Furthermore, quinoxaline derivatives have been shown to affect cell viability and proliferation. Two novel quinoxaline-based inhibitors demonstrated high anti-proliferative activity against several cancer cell lines in the NCI-60 panel, with the immortalized myelogenous leukemia cell line K562 being particularly sensitive. nih.gov The cellular effects are often linked to the inhibition of specific kinases. For example, a dibromo-substituted quinoxaline derivative, 26e , was identified as a potent ASK1 inhibitor and was shown to have good safety in normal human liver LO2 cells, with cell survival rates greater than 80% at various concentrations. nih.gov These findings highlight the potential of these compounds to selectively target pathways that are dysregulated in disease states while exhibiting a favorable profile in normal cells. nih.gov

Induction of Cellular Responses (e.g., SOS Response)

There is no available scientific evidence to suggest that this compound induces the SOS response in bacterial systems. The SOS response, a DNA damage-induced network of genes, is a known mechanism of action for some antimicrobial agents. However, studies detailing such a response have not been conducted or reported for this specific quinoxaline derivative.

Investigation of Cellular Pathways Modulated by Quinoxaline Derivatives

The broader class of quinoxaline derivatives has been shown to modulate a variety of cellular pathways, offering a glimpse into the potential, yet unconfirmed, activities of this compound. It is crucial to note that these findings are not specific to this compound and should not be extrapolated without direct experimental evidence.

Research on various quinoxaline compounds has demonstrated their capacity to:

Inhibit Kinase Activity: Certain quinoxaline derivatives have been identified as inhibitors of key signaling kinases such as Apoptosis signal-regulating kinase 1 (ASK1) and Transforming growth factor-β (TGF-β) type I receptor kinase. nih.govnih.gov Inhibition of these pathways can impact cellular processes like apoptosis, inflammation, and fibrosis.

Modulate Stress Response Pathways: Some quinoxaline-based compounds have been observed to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent apoptosis. nih.gov This suggests an interaction with cellular stress response mechanisms.

Interfere with Cell Proliferation Pathways: Studies have explored the potential of quinoxaline derivatives to inhibit the proliferation of cancer cells by targeting signaling pathways crucial for tumor growth and survival, such as the STAT3 pathway. nih.gov

Table of Investigated Cellular Pathways for Various Quinoxaline Derivatives:

| Cellular Pathway/Target | Investigated Quinoxaline Derivative(s) | Observed Effect | Reference(s) |

| Apoptosis signal-regulating kinase 1 (ASK1) | Dibromo substituted quinoxaline fragment (26e) | Inhibition of ASK1, leading to reduced cellular stress and inflammation signals. | nih.gov |

| Transforming growth factor-β (TGF-β) Type I Receptor Kinase | 3-Substituted-4-(quinoxalin-6-yl) pyrazoles | Inhibition of kinase phosphorylation. | nih.gov |

| STAT3 Pathway | Quinoxaline–arylfuran derivative (QW12) | Inhibition of STAT3 phosphorylation, induction of apoptosis. | nih.gov |

| Reactive Oxygen Species (ROS) Production | Quinoxaline–arylfuran derivative (QW12) | Induction of intracellular ROS. | nih.gov |

It is imperative to reiterate that the findings presented in the table above pertain to various quinoxaline derivatives and not specifically to this compound. Further research is required to elucidate the specific mechanistic details of this compound in biological systems.

Future Research Directions and Emerging Trends

Integration of Artificial intelligence and Machine Learning in Quinoxaline (B1680401) Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of quinoxaline research. nih.gov These computational tools offer the potential to dramatically accelerate the discovery and development of new quinoxaline-based molecules with desired properties. nih.govmdpi.com

Key Applications of AI and ML in Quinoxaline Research:

| Application Area | Description | Potential Impact |

| Predictive Modeling | AI/ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel quinoxaline derivatives before they are synthesized. mdpi.com | Reduces the time and cost associated with synthesizing and screening large numbers of compounds, allowing researchers to focus on the most promising candidates. |

| Drug Discovery | In drug discovery, AI can analyze vast datasets of protein structures and ligand interactions to identify potential drug targets for quinoxaline-based compounds. nih.gov This is particularly relevant for developing new anticancer and antiviral agents. nih.govnih.gov | Enhances the efficiency of identifying lead compounds and optimizing their structures for improved efficacy and safety. nih.gov |

| Reaction Optimization | Machine learning models can be used to predict the optimal reaction conditions for the synthesis of quinoxalines, leading to higher yields and purity. | Improves the efficiency and sustainability of chemical synthesis. |

| Materials Science | AI can aid in the design of novel quinoxaline-based materials with specific electronic or optical properties for applications in areas like organic electronics. mdpi.com | Accelerates the development of new functional materials with tailored characteristics. |

By leveraging the predictive power of AI and ML, researchers can navigate the vast chemical space of quinoxaline derivatives more effectively, leading to the faster development of new drugs and materials. mdpi.com

Development of Novel Synthetic Methodologies and Automation

The synthesis of quinoxalines has been a subject of extensive research for decades. mdpi.com While classical methods like the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds are still widely used, the focus is increasingly shifting towards the development of more efficient, sustainable, and versatile synthetic strategies. mtieat.org

Future research in this area is expected to concentrate on several key aspects:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic methods that minimize waste, use less hazardous reagents, and are more energy-efficient. mdpi.comresearchgate.net This includes the use of recyclable catalysts, one-pot syntheses, and reactions in aqueous media. mdpi.com

Catalysis: The use of transition metal catalysts has already significantly improved the efficiency of quinoxaline synthesis. mtieat.org Future work will likely explore the use of novel and more cost-effective catalysts, such as those based on earth-abundant metals, to further enhance reaction rates and selectivity. orientjchem.org

Automation and High-Throughput Synthesis: The integration of automated synthesis platforms will enable the rapid generation of large libraries of quinoxaline derivatives. This high-throughput approach, combined with high-throughput screening, will significantly accelerate the discovery of new bioactive compounds.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for seamless integration of reaction and purification steps. The application of flow chemistry to quinoxaline synthesis is a promising area for future development.

These advancements in synthetic methodologies will not only make the production of known quinoxalines more efficient but will also open up new avenues for the creation of previously inaccessible and structurally complex derivatives. nih.gov

Exploration of New Mechanistic Paradigms in Material and Biological Sciences

A deeper understanding of the mechanisms by which quinoxaline derivatives interact with biological targets and function within materials is crucial for the rational design of new and improved compounds. Future research will delve into the intricate details of these interactions at a molecular level.

In biological sciences , the focus will be on:

Elucidating Mechanisms of Action: While the biological activities of many quinoxalines are known, the precise molecular mechanisms underlying these effects are often not fully understood. Advanced biochemical and biophysical techniques will be employed to identify specific protein targets and signaling pathways modulated by these compounds. For instance, understanding how quinoxaline derivatives inhibit viral proteases or kinases in cancer cells is a key area of investigation. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 1-(quinoxalin-5-yl)ethanone and its analogs and evaluating their biological activity, researchers can build detailed SAR models. nih.gov These models are invaluable for guiding the design of more potent and selective compounds.

In material sciences , the exploration of new mechanistic paradigms will involve:

Understanding Charge Transport: For quinoxaline-based organic electronic materials, a fundamental understanding of how charge carriers (electrons and holes) move through the material is essential for optimizing device performance. mdpi.com

Controlling Molecular Assembly: The self-assembly of quinoxaline derivatives into well-defined nanostructures can lead to materials with unique optical and electronic properties. Investigating the forces that govern this self-assembly will enable the creation of novel functional materials.

Advanced Characterization Techniques for Complex Systems and Dynamic Processes

The development and application of advanced characterization techniques are indispensable for gaining deeper insights into the structure, properties, and behavior of quinoxaline-containing systems.

Future research will increasingly rely on a combination of sophisticated analytical methods:

Advanced Spectroscopy and Crystallography: Techniques such as two-dimensional NMR spectroscopy, time-resolved spectroscopy, and single-crystal X-ray diffraction will continue to be vital for elucidating the precise three-dimensional structures of quinoxaline derivatives and their complexes. mdpi.com Hirshfeld surface analysis is another powerful tool for exploring intermolecular interactions in the solid state. mdpi.com

Microscopy and Imaging: High-resolution imaging techniques, including atomic force microscopy (AFM) and transmission electron microscopy (TEM), will be used to visualize the morphology and nanostructure of quinoxaline-based materials. In biological systems, advanced fluorescence microscopy techniques can track the localization and dynamics of quinoxaline-based probes within living cells.

Computational Modeling and Simulation: Molecular dynamics (MD) simulations and quantum chemical calculations will play an increasingly important role in complementing experimental studies. nih.gov These computational methods can provide detailed insights into the dynamic behavior of quinoxaline derivatives, their interactions with biological macromolecules, and the electronic properties of quinoxaline-based materials.

The integration of these advanced characterization techniques will provide a more comprehensive and dynamic picture of quinoxaline systems, paving the way for the rational design of next-generation molecules and materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for 1-(Quinoxalin-5-yl)ethanone?

- Methodological Answer : The compound can be synthesized via condensation reactions using quinoxaline derivatives and acetylating agents. For example, a one-step approach involves reacting 3-methylquinoxaline-2-carbaldehyde with acetyl chloride in the presence of a base catalyst (e.g., NaOH) under reflux conditions. Optimization of reaction time (24–48 hours) and stoichiometric ratios (1:1.2 aldehyde:acetyl chloride) is critical for yields >70% . Alternative routes include Claisen-Schmidt condensations, where this compound derivatives are formed using ketones and aryl aldehydes in methanol with catalytic bases .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze and spectra to confirm the acetyl group () and quinoxaline aromatic protons () .

- IR : Identify carbonyl stretching vibrations () .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm .

- Melting Point : Compare observed values (e.g., 184°C) with literature data to confirm crystallinity .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is sensitive to oxidation and moisture. Store in airtight containers under inert gas (N or Ar) at 2–8°C. Avoid contact with strong oxidizers (e.g., peroxides), which may induce decomposition into carbon oxides and nitrogen-containing byproducts . Conduct stability studies under accelerated conditions (40°C/75% RH) to assess degradation pathways using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Apply quantum chemical calculations (DFT) to map electrophilic/nucleophilic sites. For example, the acetyl group’s carbonyl carbon exhibits high electrophilicity (), making it prone to nucleophilic attacks. Charge density analysis via multipole refinement (using X-ray/neutron diffraction data) reveals π-delocalization effects in the quinoxaline ring, influencing regioselectivity in cross-coupling reactions . Tools like CC-DPS integrate QSPR models to predict solubility () and reaction feasibility .

Q. What strategies resolve contradictions in reported spectroscopic data for quinoxaline derivatives?

- Methodological Answer : Cross-reference high-quality databases (NIST, PubChem) to validate NMR/IR peaks. For example, discrepancies in NMR aromatic signals may arise from solvent effects (DMSO vs. CDCl). Use deuterated solvents consistently and calibrate instruments with internal standards (e.g., TMS). If contradictions persist, synthesize reference compounds (e.g., 1-(2,3-dihydroxyphenyl)ethanone) for direct spectral comparison .

Q. How can researchers design experiments to elucidate the mechanism of aldol condensation involving this compound?

- Methodological Answer :

Kinetic Studies : Monitor reaction progress via in-situ FTIR to track carbonyl group consumption .

Isotopic Labeling : Use -labeled acetyl groups to trace enolate intermediate formation via NMR .

Catalyst Screening : Test bases (e.g., piperidine, KCO) to determine rate dependence on base strength.

Computational Validation : Compare experimental activation energies with DFT-calculated transition states .

Data Contradiction Analysis

- Example Issue : Conflicting melting points (101°C vs. 184°C) in literature.

- Resolution : Verify synthesis protocols—impurities (e.g., unreacted starting materials) lower observed melting points. Recrystallize from ethanol/water and re-analyze .

Structural Insights

- The quinoxaline ring’s electron-deficient nature enhances the acetyl group’s electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions). X-ray charge density studies confirm intramolecular hydrogen bonding between the carbonyl oxygen and adjacent aromatic protons, stabilizing the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.